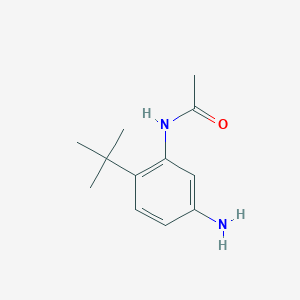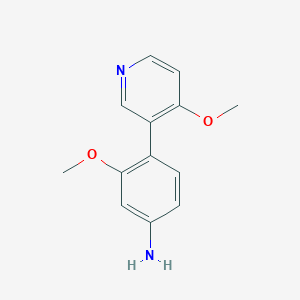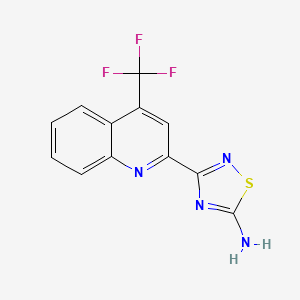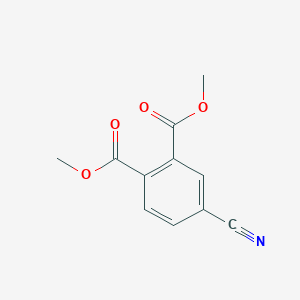
Dimethyl 4-cyanophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-cyanophthalate is an organic compound that belongs to the class of phthalates. It is characterized by the presence of two ester groups and a cyano group attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-cyanophthalate can be synthesized through the esterification of 4-cyanophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
4-Cyanophthalic acid+2MethanolH2SO4Dimethyl 4-cyanophthalate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The excess methanol is typically removed by distillation, and the product is purified through crystallization or other separation methods.
化学反応の分析
Types of Reactions
Dimethyl 4-cyanophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form 4-cyanophthalic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Cyanophthalic acid and methanol.
Reduction: 4-Aminophthalate derivatives.
Substitution: Various substituted phthalate derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 4-cyanophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of dimethyl 4-cyanophthalate involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the ester groups act as leaving groups, allowing nucleophiles to attach to the benzene ring.
類似化合物との比較
Similar Compounds
Dimethyl phthalate: Similar structure but lacks the cyano group.
Diethyl phthalate: Similar ester groups but with ethyl instead of methyl groups.
Dimethyl terephthalate: Similar ester groups but with a different arrangement of the benzene ring.
Uniqueness
Dimethyl 4-cyanophthalate is unique due to the presence of the cyano group, which imparts different chemical reactivity and properties compared to other phthalates. This makes it valuable in specific chemical syntheses and applications where the cyano group plays a crucial role.
特性
CAS番号 |
51927-06-1 |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC名 |
dimethyl 4-cyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-5H,1-2H3 |
InChIキー |
LBJBGSRFQUZRPM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



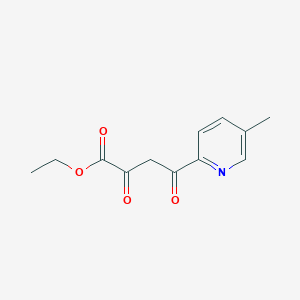
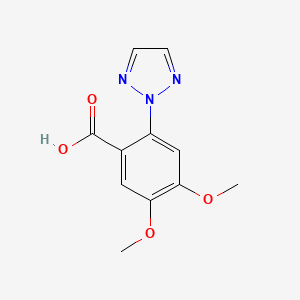
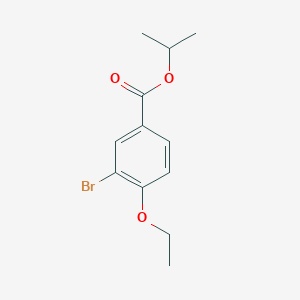
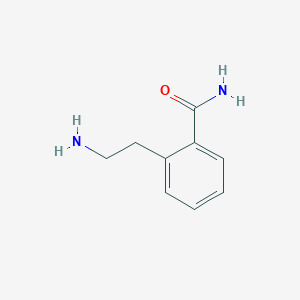

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
